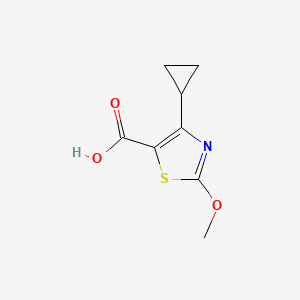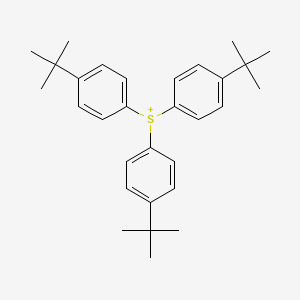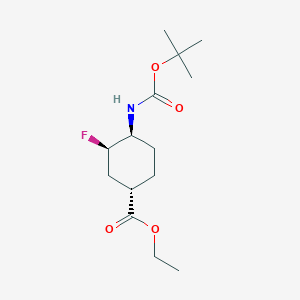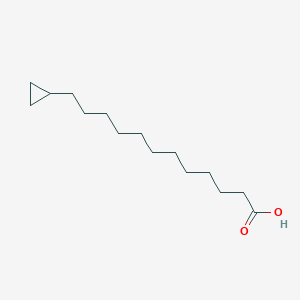
4-(Allyloxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)benzenesulfonamide is an organic compound characterized by the presence of an allyloxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)benzenesulfonamide typically involves the following steps:
Preparation of 4-Hydroxybenzenesulfonamide: This can be achieved by sulfonation of phenol followed by amination.
Allylation: The 4-hydroxybenzenesulfonamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
The reaction conditions generally involve:
Solvent: Dimethylformamide (DMF) or acetone.
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(Allyloxy)benzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(Allyloxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including pain modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)benzenesulfonamide, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can modulate physiological processes, including pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxy)benzenesulfonamide: Similar structure but with a methoxy group instead of an allyloxy group.
4-(Ethoxy)benzenesulfonamide: Contains an ethoxy group instead of an allyloxy group.
4-(Propoxy)benzenesulfonamide: Features a propoxy group in place of the allyloxy group.
Uniqueness
4-(Allyloxy)benzenesulfonamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its binding affinity to enzymes and its overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
4-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H2,10,11,12) |
Clé InChI |
OYORSBMGLVESSS-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)

![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)






![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)



